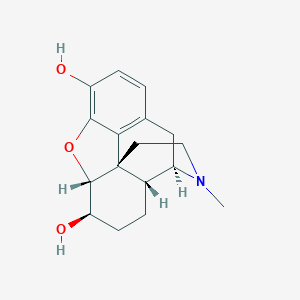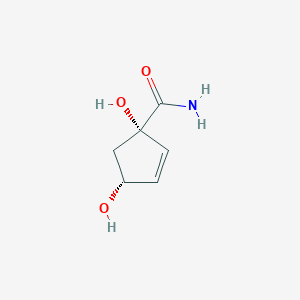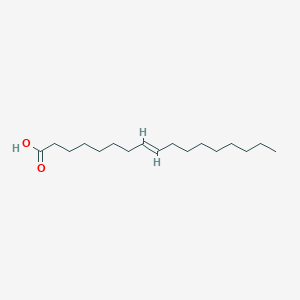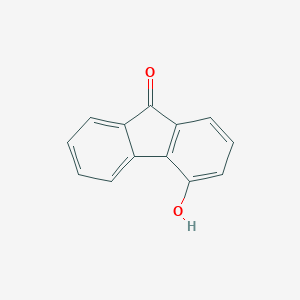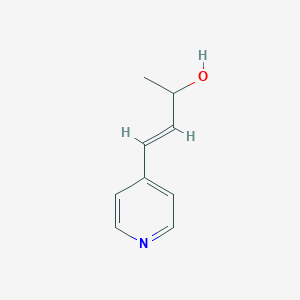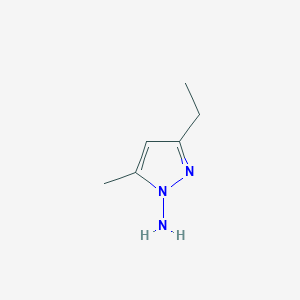
3-Ethyl-5-methyl-1H-pyrazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-methyl-1H-pyrazol-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EMPA and has a molecular formula of C6H10N2. In
科学的研究の応用
EMPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, EMPA has been shown to exhibit anticancer, antifungal, and antibacterial properties. In materials science, EMPA has been used as a building block for the synthesis of new materials such as metal-organic frameworks. In agricultural chemistry, EMPA has been used as a plant growth regulator.
作用機序
The mechanism of action of EMPA is not fully understood. However, studies have shown that EMPA inhibits the activity of enzymes such as tyrosinase and chitinase, which are involved in the growth and proliferation of cancer cells and fungi. EMPA has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
EMPA has been shown to have both biochemical and physiological effects. Biochemically, EMPA has been shown to inhibit the activity of enzymes such as tyrosinase and chitinase. Physiologically, EMPA has been shown to exhibit anticancer, antifungal, and antibacterial properties.
実験室実験の利点と制限
One advantage of using EMPA in lab experiments is its ease of synthesis. EMPA can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its versatility in terms of its potential applications in various fields. However, one limitation of using EMPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on EMPA. One direction is to further explore its potential applications in medicinal chemistry, materials science, and agricultural chemistry. Another direction is to investigate the mechanism of action of EMPA in more detail. Additionally, research can be focused on improving the solubility of EMPA in water to make it more practical for use in lab experiments.
合成法
The synthesis of EMPA involves the reaction of 3-methyl-1H-pyrazole with ethylamine in the presence of a catalyst such as copper (II) chloride. This reaction leads to the formation of EMPA as a yellow solid. The purity of the compound can be increased by recrystallization using solvents such as ethanol.
特性
CAS番号 |
135634-94-5 |
|---|---|
製品名 |
3-Ethyl-5-methyl-1H-pyrazol-1-amine |
分子式 |
C6H11N3 |
分子量 |
125.17 g/mol |
IUPAC名 |
3-ethyl-5-methylpyrazol-1-amine |
InChI |
InChI=1S/C6H11N3/c1-3-6-4-5(2)9(7)8-6/h4H,3,7H2,1-2H3 |
InChIキー |
DLTNGWPGEQAGDP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1)C)N |
正規SMILES |
CCC1=NN(C(=C1)C)N |
同義語 |
1H-Pyrazol-1-amine,3-ethyl-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




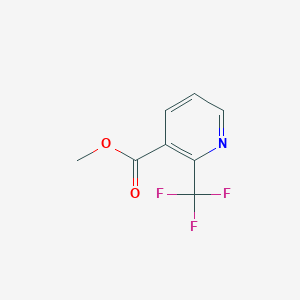
![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
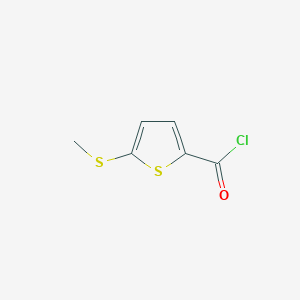

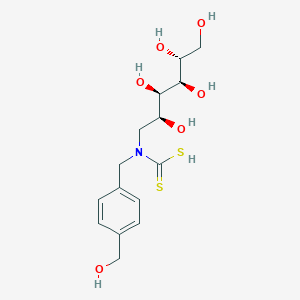
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
